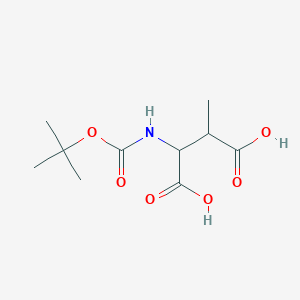

Boc-threo-beta-methyl-DL-aspartic acid

Description

BenchChem offers high-quality Boc-threo-beta-methyl-DL-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-threo-beta-methyl-DL-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBGLGONPRHXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-threo-beta-methyl-DL-aspartic acid CAS 159107-42-3 properties

The following technical guide details the properties, synthesis, and applications of Boc-threo-beta-methyl-DL-aspartic acid (CAS 159107-42-3).

CAS: 159107-42-3 | Formula: C₁₀H₁₇NO₆ | M.W.: 247.25 g/mol

Executive Summary

Boc-threo-beta-methyl-DL-aspartic acid is a specialized, protected non-proteinogenic amino acid used primarily in peptidomimetic drug design and neuroscience research . As a conformationally constrained analogue of aspartic acid, the introduction of a methyl group at the

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, synthetic protocols for its integration into peptides, and its mechanistic role in modulating biological activity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The "threo" designation indicates that the amino group at C2 and the methyl group at C3 are on opposite sides of the Fischer projection backbone (anti-relationship). The "DL" designation confirms this product is a racemic mixture of the (2S,3S) and (2R,3R) enantiomers.

Table 1: Datasheet & Specifications

| Property | Specification |

| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-2-methylbutanedioic acid |

| Stereochemistry | threo-Diastereomer (Racemic DL) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO, DMF, DCM; Sparingly soluble in water |

| Melting Point | 128–132 °C (Typical for Boc-Asp analogs) |

| Purity (HPLC) | |

| Storage | 2–8 °C, Desiccate (Hygroscopic) |

Synthetic Utility & Mechanism[2][8][9]

Conformational Constraint in Peptidomimetics

In standard aspartic acid residues, the

-

Impact: When incorporated into RGD (Arg-Gly-Asp) sequences, this residue forces a "kink" in the peptide backbone, often increasing selectivity for integrin subtypes.

-

Drug Design: Used to synthesize TBOA (threo-beta-benzyloxyaspartate) analogs, which are potent, non-transportable blockers of glutamate transporters.[1][2][3][4]

Synthesis of the Core Scaffold

The synthesis of the threo isomer typically proceeds via the ammonolysis of mesaconic acid (methylfumaric acid) or through enzymatic catalysis using

DOT Diagram 1: Synthesis & Protection Workflow

Figure 1: Synthetic route from mesaconic acid precursors to the Boc-protected final product.

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Coupling

This molecule is acid-sensitive due to the Boc group. It is typically used in Boc-chemistry SPPS (deprotection with TFA) or solution-phase synthesis.

Reagents Required:

-

Boc-threo-beta-methyl-DL-aspartic acid (3.0 eq)[5]

-

HBTU (2.9 eq) or HATU (for difficult couplings)

-

DIEA (Diisopropylethylamine) (6.0 eq)

-

Resin: MBHA or PAM resin (0.5 mmol/g loading)

Step-by-Step Methodology:

-

Resin Swelling: Swell 100 mg of resin in DCM for 20 minutes; drain.

-

Activation: Dissolve the Boc-amino acid and HBTU in minimal DMF (approx. 2 mL). Add DIEA and vortex for 1 minute to activate the carboxyl group.

-

Coupling: Add the activated solution to the resin. Shake at room temperature for 1–2 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Blue beads: Incomplete coupling (Repeat Step 3).

-

Colorless beads: Complete coupling.

-

-

Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x).

-

Deprotection (Next Cycle): Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min) to remove the Boc group for the next addition.

Protocol: Quality Control via HPLC

To verify the purity of CAS 159107-42-3 before usage:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond/Carbonyl).

-

Expectation: Single major peak. Minor diastereomeric impurities (erythro form) may appear as shoulders.

Biological Context: Glutamate Transporter Inhibition[3][10][11][12][13]

The core scaffold of this molecule is crucial for studying Excitatory Amino Acid Transporters (EAATs) . The

DOT Diagram 2: Mechanism of Action

Figure 2: The beta-methyl analog binds to EAATs but sterically hinders the conformational change required for transport, effectively blocking glutamate clearance.

Handling and Safety

-

Hazard Identification: Irritant (Skin/Eye). H315, H319, H335.

-

Moisture Sensitivity: The Boc-carbamate is stable, but the free acid functionality makes the solid hygroscopic. Store in a tightly sealed container with desiccant.

-

Stability: Stable for >2 years at -20°C. Avoid prolonged exposure to strong acids (TFA/HCl) unless deprotection is intended, as this will cleave the Boc group and potentially racemize the

-center if temperature is uncontrolled.

References

-

GuideChem. (2024). Boc-threo-beta-methyl-DL-aspartic acid Properties and CAS Data. Retrieved from

-

Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular Pharmacology. Retrieved from

-

Sigma-Aldrich. (2024). DL-threo-beta-Methylaspartic acid Product Sheet. Retrieved from

-

Bearne, S. L., et al. (2001). Purification and characterization of beta-methylaspartase from Fusobacterium varium. Molecular and Cellular Biochemistry. Retrieved from

-

Schabbert, S., et al. (2002). Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the tritium-labeled analog of L-threo-beta-benzyloxyaspartate binding to glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transporter reversal as a mechanism of glutamate release from the ischemic rat cerebral cortex: studies with DL-threo-beta-benzyloxyaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

A New Pharmacopeia: Engineering Glutamate Receptor Ligands with Non-Canonical Amino Acids

Abstract

L-Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal for a vast array of neurological functions, including learning, memory, and synaptic plasticity.[1][2][3] The design of ligands that can precisely modulate glutamate receptor (GluR) activity holds immense therapeutic potential for a range of neurological and psychiatric disorders. However, the structural and chemical space offered by the 20 canonical amino acids, the traditional building blocks for many endogenous ligands and peptidomimetics, is inherently limited. This guide explores the transformative potential of non-canonical amino acids (ncAAs) in overcoming these limitations. By expanding the chemical repertoire with a diverse array of functionalities, ncAAs enable the rational design of highly specific, potent, and functionally novel GluR modulators. We will delve into the structural landscape of glutamate receptors, the versatile toolkit of ncAAs, and the methodologies for designing, synthesizing, and validating these next-generation neurological research tools and therapeutic candidates.

Part 1: The Glutamate Receptor Landscape: A Foundation for Design

The Central Role of Glutamate Receptors in Neuroscience

Glutamate receptors are integral to the functionality of the central nervous system, mediating the majority of fast excitatory synaptic transmission.[2][4] Their proper function is crucial for neural communication, memory formation, and learning.[1] Consequently, dysfunction of these receptors is implicated in numerous neurological conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's and Huntington's disease, making them prime targets for therapeutic intervention.[1][5]

Architectural and Functional Diversity of Glutamate Receptors

Glutamate receptors are broadly classified into two families: ionotropic and metabotropic, each with distinct structures and signaling mechanisms.[2][6]

1.2.1. Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that form a central pore permeable to cations.[7][8] They are responsible for rapid synaptic transmission and are further subdivided based on their selective agonists:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors mediate the fast component of excitatory postsynaptic potentials. Upon binding glutamate, they primarily allow the influx of Na+ ions, leading to depolarization of the postsynaptic membrane.[1]

-

NMDA (N-methyl-D-aspartate) Receptors: Unique among iGluRs, NMDA receptors require both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8] They are also voltage-dependent due to a pore block by Mg2+ at resting membrane potentials. This block is relieved upon depolarization, allowing for the influx of both Na+ and Ca2+. The calcium permeability of NMDA receptors is critical for their role in synaptic plasticity.[8]

-

Kainate Receptors: These receptors play roles in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic excitability.[1]

All iGluRs share a modular architecture consisting of four domains: an extracellular amino-terminal domain (ATD), an extracellular ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular carboxyl-terminal domain (CTD) involved in receptor trafficking and modulation.[7]

1.2.2. Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, longer-lasting signaling cascades.[3][6] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:

-

Group I (mGlu1, mGlu5): Typically located postsynaptically, they couple to Gq/G11 proteins to activate phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium release.

-

Group II (mGlu2, mGlu3): Primarily found on presynaptic terminals, they couple to Gi/Go proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels and suppressing neurotransmitter release.

-

Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also presynaptic, they couple to Gi/Go to inhibit adenylyl cyclase.

1.2.3. The Ligand-Binding Domain (LBD): The Epicenter of Ligand Design

For both iGluRs and mGluRs, the LBD is the critical site for agonist and competitive antagonist binding. The iGluR LBD is a bilobed "clamshell-like" structure.[9] Agonist binding induces a conformational change, causing the two lobes of the clamshell to close.[10][11] This closure is the primary mechanical event that triggers the opening of the ion channel in iGluRs or the activation of the G-protein in mGluRs.[11] The degree of LBD closure can correlate with agonist efficacy, making the stabilization of specific LBD conformations a key strategy in ligand design.[9]

Caption: Glutamate Receptor LBD Activation Workflow.

Part 2: The Non-Canonical Amino Acid Toolkit: Expanding Chemical Space

Beyond the Canonical 20: An Introduction to ncAAs

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids.[12] They offer a vast expansion of chemical diversity, providing access to a wide range of functional groups, stereochemistries, and conformational constraints that are absent in their canonical counterparts. This expanded chemical space is a fertile ground for designing novel molecular probes and therapeutics.

| ncAA Class | Key Feature | Example Functional Groups | Application in Ligand Design |

| Conformationally Restricted | Constrained dihedral angles | Cyclopropyl, azetidine rings | Lock ligand into a bioactive conformation, enhance selectivity |

| Photo-responsive | Light-sensitive moieties | Azobenzene, nitrophenyl | Spatiotemporal control of receptor activity |

| Bio-orthogonal Handles | Chemically inert groups for specific ligation | Azides, alkynes, ketones | Attachment of probes, imaging agents, or other molecules |

| Modified Side Chains | Altered length, branching, or electronics | Homologated, fluorinated, or halogenated chains | Fine-tune binding affinity and specificity |

| Metal Chelators | Groups that can coordinate metal ions | Bipyridyl, catechol | Create metal-sensitive ligands or probes |

Synthesis and Incorporation of ncAAs: From Benchtop to Biology

The integration of ncAAs into ligands can be achieved through several powerful methodologies.

2.2.1. Chemical Synthesis Strategies

For small molecule or peptide-based ligands, Solid-Phase Peptide Synthesis (SPPS) is the most direct method.[12][13] This technique involves the stepwise addition of amino acids (both canonical and non-canonical) to a growing peptide chain anchored to a solid resin. SPPS is highly versatile and allows for the precise placement of one or more ncAAs within a ligand's sequence.[13]

2.2.2. Biosynthetic and In Vivo Incorporation Methods

Genetic Code Expansion (GCE) has revolutionized the ability to incorporate ncAAs site-specifically into proteins expressed in living cells.[14][15] This technique relies on an "orthogonal translation system" – an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA – that does not cross-react with the host cell's endogenous machinery. The engineered aaRS is evolved to specifically recognize a desired ncAA and charge it onto the orthogonal tRNA, which in turn recognizes a reassigned codon (typically a stop codon like UAG) in the mRNA of the target protein.[14] This allows for the production of receptors with built-in ncAA probes for studying ligand interactions in a native cellular environment.

Caption: Workflow for Genetic Code Expansion (GCE).

Key Classes of ncAAs for Glutamate Receptor Ligand Design

2.3.1. Conformationally Restricted Analogs

The glutamate backbone has considerable conformational freedom. By incorporating cyclic or otherwise rigid ncAAs, medicinal chemists can constrain the ligand's structure to favor the conformation that is optimal for binding to a specific receptor subtype, thereby enhancing both potency and selectivity.

2.3.2. Photo-responsive ncAAs

These ncAAs provide unprecedented control over receptor function.

-

Photocaged ncAAs: These contain a photolabile protecting group that renders the amino acid (and thus the ligand) inactive.[16][17] A brief pulse of light at a specific wavelength cleaves the caging group, releasing the active ligand with high spatiotemporal precision. This is invaluable for mapping receptor populations and studying synaptic events.[16]

-

Photoswitchable ncAAs: These ncAAs, such as those containing an azobenzene group, can be reversibly isomerized between two distinct shapes (e.g., trans and cis) using different wavelengths of light.[18][19] When incorporated into a ligand, this allows for the reversible turning "on" and "off" of receptor activity.

2.3.3. Bio-orthogonal "Handles"

ncAAs containing azide or alkyne groups are particularly useful.[20] These "handles" do not react with any native biological functional groups but can undergo highly specific and efficient "click chemistry" reactions with a complementary probe. This allows researchers to attach fluorescent dyes for imaging, biotin for affinity purification, or other reporters to their ligand in situ.[20]

Part 3: Designing and Validating ncAA-Based Glutamate Receptor Ligands: A Methodological Guide

Rational Design Principles

3.1.1. Leveraging Structural Biology

High-resolution crystal structures and cryo-electron microscopy (cryo-EM) maps of glutamate receptor LBDs are the cornerstone of rational ligand design.[9][21] These structures reveal the precise atomic interactions between known ligands and the receptor's binding pocket, highlighting key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that are essential for affinity and selectivity.

3.1.2. Computational Modeling and Simulation

Computational chemistry provides a powerful suite of tools to guide the design process before committing to costly synthesis.

-

Molecular Docking: This technique predicts the preferred orientation of a candidate ncAA-ligand when bound to the receptor's LBD, providing an estimate of binding affinity.

-

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements of the ligand-receptor complex over time, offering insights into how an ncAA might alter the conformational landscape of the LBD and influence receptor activation or desensitization.[22][23]

-

Free Energy Calculations: Methods like umbrella sampling or free energy perturbation can provide more accurate predictions of binding affinities for novel ncAA-ligands compared to simpler docking scores.[22]

Caption: Computational Workflow for ncAA Ligand Design.

Experimental Protocol: Solid-Phase Synthesis of an ncAA-Containing Peptide Ligand

This protocol provides a generalized workflow for synthesizing a short peptide containing an ncAA using Fmoc-based SPPS.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence. The ncAA is incorporated just like any other amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Experimental Protocol: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines how to assess the functional activity of a novel ncAA-ligand on iGluRs expressed in a heterologous system (e.g., HEK293 cells).[24][25][26]

-

Cell Preparation: Culture HEK293 cells and transfect them with plasmids encoding the subunits of the desired glutamate receptor (e.g., GluA2 for a homomeric AMPA receptor). Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

-

Solution Preparation:

-

External Solution: Prepare a buffered saline solution mimicking extracellular fluid (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

Internal Solution: Prepare a solution for the recording pipette that mimics the intracellular environment (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).

-

-

Recording Setup:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with the internal solution.

-

-

Achieving Whole-Cell Configuration:

-

Using a micromanipulator, approach a transfected cell with the micropipette.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell (whole-cell mode).

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

-

Use a rapid solution exchange system to apply known concentrations of glutamate or the novel ncAA-ligand to the cell.

-

Record the resulting transmembrane currents using an amplifier and data acquisition software.

-

-

Analysis:

-

Agonist Activity: Apply increasing concentrations of the ncAA-ligand and measure the peak current response to generate a dose-response curve and determine the EC50 (concentration for half-maximal activation).

-

Antagonist Activity: Co-apply a fixed concentration of glutamate with increasing concentrations of the ncAA-ligand to determine the IC50 (concentration for half-maximal inhibition).

-

Kinetics: Analyze the rise time and decay kinetics of the currents to understand how the ncAA-ligand affects receptor activation, deactivation, and desensitization.[27][28][29][30][31]

-

Probing Interactions with Site-Directed Mutagenesis

If computational modeling predicts a key interaction between the ncAA's unique functional group and a specific residue in the receptor's LBD, this hypothesis can be tested experimentally.[32][33][34]

-

Mutagenesis: Use a commercial kit to introduce a point mutation into the receptor's cDNA, changing the target residue (e.g., substituting a tyrosine with an alanine to remove a potential hydrogen bond).

-

Expression and Functional Testing: Express the mutant receptor in HEK293 cells and repeat the electrophysiological characterization with the ncAA-ligand.

-

Interpretation: A significant shift in the EC50 or IC50 for the mutant receptor compared to the wild-type receptor provides strong evidence for a direct interaction between the ncAA and the mutated residue.

Part 4: Case Studies and Future Directions

Success Story: A Photoswitchable AMPA Receptor Agonist

By incorporating an azobenzene moiety into the backbone of a known AMPA receptor agonist, researchers have created photoswitchable ligands. In the extended trans form, the ligand effectively binds to and activates the receptor. Upon irradiation with UV light, the azobenzene switches to the bent cis form, causing the ligand to dissociate or adopt a non-binding pose, thus deactivating the receptor. Subsequent irradiation with visible light switches it back to the active trans form. This tool allows for the precise optical control of neuronal firing, enabling detailed studies of neural circuit function.

The Future of Glutamate Receptor Pharmacology

The use of ncAAs is poised to continue expanding the frontiers of glutamate receptor pharmacology. Future directions include:

-

Covalent Ligands: Designing ncAA-ligands with reactive groups that can form a covalent bond with a specific residue in the binding pocket, leading to irreversible and highly selective receptor modulation.

-

Novel Allosteric Modulators: Using ncAA-based screening libraries to discover ligands that bind to previously unknown allosteric sites, offering new ways to fine-tune receptor activity.

-

Subtype-Selective Probes: Developing ncAA-ligands with exquisite selectivity for specific iGluR or mGluR subtypes that have been difficult to target with conventional small molecules.

Challenges and Considerations

While powerful, the development of ncAA-based ligands, particularly for therapeutic use, is not without challenges. Key considerations include the potential for immunogenicity, metabolic instability of non-natural structures in vivo, and the complexities of drug delivery, especially to the central nervous system.

Conclusion

Non-canonical amino acids represent a paradigm shift in the field of molecular pharmacology. By providing a virtually limitless palette of chemical functionalities, they empower researchers and drug developers to move beyond the constraints of the canonical 20 amino acids. For the complex and nuanced field of glutamate receptor modulation, ncAAs offer the tools to design ligands with unprecedented precision and novel mechanisms of action. This in-depth guide has outlined the foundational knowledge, key methodologies, and future potential of this exciting field. As our understanding of both the glutamate receptor superfamily and the art of protein engineering continues to grow, ncAA-based ligands will undoubtedly be at the forefront of the next generation of neuroscience research tools and neurological therapeutics.

References

- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC.

- Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC.

- Glutamate receptor - Wikipedia.

- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC.

- Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed.

- Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives - University of California, Santa Barbara.

- Non‐canonical amino acids (ncAAs) and their synthesis by the pyridoxal... - ResearchGate.

- Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers.

- Process optimization for the biosynthesis of non-canonical amino acids - BOKU.

- Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments.

- Ionotropic and metabotropic glutamate receptor structure and pharmacology - SciSpace.

- Desensitization and resensitization kinetics of glutamate receptor channels from Drosophila larval muscle - PMC - PubMed Central.

- Pharmacology of ionotropic and metabotropic glutamate receptors on neurons involved in feeding behavior in the pond snail, Helisoma trivolvis - Company of Biologists Journals.

- Conformational analysis of NMDA receptor GluN1, GluN2, and GluN3 ligand-binding domains reveals subtype-specific characteristics - PubMed.

- Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed.

- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation | Chemical Reviews - ACS Publications.

- Screening glutamate-binding sites by site-directed mutagenesis a,... - ResearchGate.

- Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders - Assay Genie.

- Ionotropic and metabotropic glutamate receptor structure and pharmacology | Request PDF.

- Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments.

- Computational Study of Synthetic Agonist Ligands of Ionotropic Glutamate Receptors - PMC.

- Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews - ACS Publications.

- Computational study of the ligand-activated glutamate receptor - Concordia University.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC.

- Metabotropic glutamate receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY.

- Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC.

- Kinetic models for activation and modulation of NMDA receptor subtypes - PMC.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC.

- Glutamate Receptors: Types & Function - StudySmarter.

- Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PubMed Central.

- Electrophysiological Tagging of Ionotropic Glutamate Receptors | Springer Nature Experiments.

- Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing.

- Chapter 8: Computational Approaches to Ionotropic Glutamate Receptors - Books.

- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI.

- Activation and desensitization of glutamate-activated channels mediating fast excitatory synaptic currents in the visual cortex - PubMed.

- Glutamate Receptors - Neuroscience - NCBI Bookshelf - NIH.

- Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors.

- Genetic Encoding of a Photocaged Glutamate for Optical Control of Protein Functions | CCS Chemistry - Chinese Chemical Society.

- Structure of a glutamate- receptor ligand-binding core in complex with kainate.

- Optocontrol of glutamate receptor activity by single side-chain photoisomerization - PMC.

- Constructing Photoactivatable Protein with Genetically Encoded Photocaged Glutamic Acid.

- Glutamate binding and conformational flexibility of ligand-binding domains are critical early determinants of efficient kainate receptor biogenesis - PubMed.

- A Conformational Intermediate in Glutamate Receptor Activation - PMC - NIH.

- Photoinactivation of glutamate receptors by genetically encoded unnatural amino acids.

- Structural Features of the Glutamate Binding Site in Recombinant NR1/NR2A N-Methyl-D-aspartate Receptors Determined by Site-Directed Mutagenesis and Molecular Modeling - ResearchGate.

- Structure of a glutamate-receptor ligand-binding core in complex with kainate - SciSpace.

- Site-directed mutagenesis of predicted active site residues in glutamate carboxypeptidase II - PubMed.

- Site-Directed Mutagenesis - YouTube.

- Computational analysis of the interaction between ligand-receptor pairs - PubMed.

Sources

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dosequis.colorado.edu [dosequis.colorado.edu]

- 10. Glutamate binding and conformational flexibility of ligand-binding domains are critical early determinants of efficient kainate receptor biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Conformational Intermediate in Glutamate Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. Constructing Photoactivatable Protein with Genetically Encoded Photocaged Glutamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optocontrol of glutamate receptor activity by single side-chain photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Computational Study of Synthetic Agonist Ligands of Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. concordia.ca [concordia.ca]

- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 26. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Desensitization and resensitization kinetics of glutamate receptor channels from Drosophila larval muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jneurosci.org [jneurosci.org]

- 31. Activation and desensitization of glutamate-activated channels mediating fast excitatory synaptic currents in the visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Site-directed mutagenesis of predicted active site residues in glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Glutamate Mutase Inhibitors Using Methyl-Aspartate Precursors

Introduction: The Rationale for Targeting Glutamate Mutase

Glutamate mutase (Glm) is a fascinating and complex enzyme that plays a crucial role in the carbon metabolism of certain bacteria.[1][2] This adenosylcobalamin (coenzyme B12)-dependent enzyme catalyzes the unusual reversible rearrangement of (2S)-glutamate to (2S, 3S)-3-methylaspartate.[1][2] This carbon skeleton rearrangement is a key step in the fermentation pathway of glutamate, allowing organisms like Clostridium cochlearium to utilize it as a primary carbon and energy source.[3][4] The reaction proceeds through a radical-based mechanism, initiated by the homolytic cleavage of the cobalt-carbon bond in coenzyme B12.[2][4]

Given that the glutamate mutase pathway is absent in humans, it presents an attractive and specific target for the development of novel antimicrobial agents. Inhibiting this enzyme would disrupt the metabolic capabilities of pathogenic bacteria that rely on this pathway for survival, without affecting the host's metabolic processes. This high degree of selectivity is a cornerstone of modern drug development, aiming to minimize off-target effects and toxicity.

Methyl-aspartate and its analogs are logical precursors for the synthesis of glutamate mutase inhibitors due to their structural similarity to the enzyme's natural substrate and product. By modifying the methyl-aspartate scaffold, it is possible to design molecules that can bind to the active site of glutamate mutase but cannot be turned over, leading to competitive or irreversible inhibition. This application note provides a detailed guide for the rational design and synthesis of potential glutamate mutase inhibitors derived from methyl-aspartate precursors.

Understanding the Target: Glutamate Mutase Structure and Mechanism

A thorough understanding of the enzyme's structure and catalytic mechanism is paramount for the rational design of effective inhibitors. Glutamate mutase is a heterotetramer, typically composed of two small (S) and two large (E) subunits.[3][4] The active site is located at the interface of these subunits, where the coenzyme B12 is also bound.[3]

The catalytic cycle, a marvel of biological chemistry, can be summarized as follows:

-

Homolysis of the Co-C bond: The binding of the substrate, L-glutamate, to the active site induces a conformational change that triggers the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor. This generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[5]

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of the glutamate substrate, forming 5'-deoxyadenosine and a glutamate radical.[5]

-

Carbon Skeleton Rearrangement: The substrate radical undergoes a complex rearrangement. It is thought to fragment into an acrylate molecule and a glycyl radical.[5][6]

-

Recombination and Product Formation: These fragments then recombine in a different orientation to form the 3-methylaspartate radical.[5]

-

Product Release and Cofactor Regeneration: The 3-methylaspartate radical abstracts a hydrogen atom from the 5'-deoxyadenosine to form the final product, (2S, 3S)-3-methylaspartate, and regenerate the 5'-deoxyadenosyl radical. The radical then recombines with cob(II)alamin to reform the active coenzyme B12.[5]

This intricate, multi-step radical mechanism provides several opportunities for inhibition. Inhibitor design can focus on creating substrate analogs that:

-

Bind tightly to the active site but cannot undergo hydrogen abstraction.

-

Form a stable radical intermediate that cannot rearrange.

-

Irreversibly modify a key active site residue upon radical formation.

Experimental Design and Workflow

The synthesis and evaluation of novel glutamate mutase inhibitors from methyl-aspartate precursors is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as follows:

Caption: A generalized workflow for the design, synthesis, and evaluation of glutamate mutase inhibitors.

Protocol: Synthesis of a Hypothetical Methyl-Aspartate Analog Inhibitor

This protocol outlines a general synthetic route for a hypothetical inhibitor based on the methyl-aspartate scaffold. Note: This is a representative procedure and may require significant optimization for specific target molecules. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Boc-L-aspartic acid 4-tert-butyl ester | ≥98% | Sigma-Aldrich |

| Methyl iodide | ≥99% | Acros Organics |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Diethyl ether, anhydrous | ≥99.7% | Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | VWR |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Synthetic Scheme

The following diagram illustrates a plausible synthetic pathway for a methylated aspartate derivative.

Caption: A simplified reaction scheme for the synthesis of a methyl-aspartate analog.

Step-by-Step Procedure

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate is crucial for the subsequent alkylation step. The use of a strong, non-nucleophilic base like LDA is essential to deprotonate the α-carbon without competing side reactions.

-

-

Alkylation:

-

To the cooled enolate solution, add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The electrophilic methyl iodide will be attacked by the nucleophilic enolate, forming the new carbon-carbon bond.

-

-

Workup and Extraction:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.

-

-

Purification of the Intermediate:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure.

-

Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

-

Deprotection:

-

Dissolve the purified, protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM) and stir at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC. TFA is a strong acid that effectively cleaves both the Boc and tert-butyl protecting groups.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product is the target inhibitor.

-

-

Final Purification and Characterization:

-

Purify the final product using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final compound as a white solid.

-

Confirm the structure and purity of the final inhibitor using high-resolution mass spectrometry and NMR spectroscopy.

-

Biochemical Evaluation: Assessing Inhibitory Potency

Once the target compounds are synthesized and purified, their ability to inhibit glutamate mutase must be quantified.

Protocol: Glutamate Mutase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Express and purify recombinant glutamate mutase from a suitable host, such as E. coli.

-

Prepare a stock solution of L-glutamate and the synthesized inhibitor in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

-

-

Assay Procedure:

-

The activity of glutamate mutase can be monitored by coupling the formation of 3-methylaspartate to a subsequent reaction catalyzed by methylaspartate ammonia-lyase, which produces mesaconate. The increase in absorbance at 240 nm due to the formation of mesaconate can be measured spectrophotometrically.

-

Set up a series of reactions in a 96-well UV-transparent plate. Each well should contain the assay buffer, coenzyme B12, the coupling enzyme (methylaspartate ammonia-lyase), and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 37 °C).

-

Initiate the reaction by adding L-glutamate.

-

Monitor the change in absorbance at 240 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

-

Expected Results and Interpretation

| Compound | IC₅₀ (µM) | Inhibition Type |

| Inhibitor A | 15.2 ± 2.1 | Competitive |

| Inhibitor B | 89.7 ± 5.6 | Competitive |

| Inhibitor C | > 200 | - |

A potent inhibitor will exhibit a low IC₅₀ value. The type of inhibition provides valuable information about how the inhibitor interacts with the enzyme. For example, a competitive inhibitor will bind to the same site as the substrate. This data is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of the inhibitors with their biological activity. The insights gained from SAR analysis will guide the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

The synthesis of glutamate mutase inhibitors based on the methyl-aspartate scaffold represents a promising strategy for the development of novel antimicrobial agents. The protocols outlined in this application note provide a framework for the design, synthesis, and evaluation of such compounds. Future work in this area should focus on expanding the chemical diversity of the synthesized inhibitors and employing computational modeling techniques to further refine their design. Ultimately, the goal is to identify lead compounds with potent in vitro activity that can be advanced into preclinical and clinical development.

References

-

Reitzer, R., et al. (1999). Glutamate mutase from Clostridium cochlearium: the structure of a coenzyme B12-dependent enzyme provides new mechanistic insights. Structure, 7(8), 891-902. [Link]

-

Hofmann, C., et al. (2001). Structure and dynamics of the B12-binding subunit of glutamate mutase from Clostridium cochlearium. Journal of Molecular Biology, 314(3), 623-636. [Link]

-

Marsh, E. N. (2000). Coenzyme-B(12)-dependent glutamate mutase. Bioorganic Chemistry, 28(3), 176-189. [Link]

-

Gruber, K., & Kratky, C. (1999). Glutamate mutase from Clostridium cochlearium: the structure of a coenzyme B12-dependent enzyme provides new mechanistic insights. Structure, 7(8), R185-R190. [Link]

-

Chih, H. W., & Marsh, E. N. (1999). Mechanistic studies of the glutamate mutase reaction. The role of the C-2 substituent in the fragmentation-recombination reaction. Biochemistry, 38(41), 13684-13691. [Link]

-

Chen, H. P., & Marsh, E. N. (1997). Adenosylcobalamin-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties. Biochemistry, 36(48), 14939-14945. [Link]

-

M-CSA (Mechanism and Catalytic Site Atlas). Methylaspartate mutase. [Link]

Sources

- 1. Structure and dynamics of the B12-binding subunit of glutamate mutase from Clostridium cochlearium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review Article Coenzyme-B(12)-Dependent Glutamate Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate mutase from Clostridium cochlearium: the structure of a coenzyme B12-dependent enzyme provides new mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

Application Note & Protocols: Synthesis and Application of Modified Aspartate Analogs as Probes for Excitatory Amino Acid Transporters (EAATs)

Introduction & Scientific Background

1.1 The Critical Role of EAATs in Neuroscience

In the mammalian central nervous system (CNS), the precise control of extracellular glutamate, the primary excitatory neurotransmitter, is paramount for normal synaptic function and the prevention of excitotoxicity.[1][2] Excitatory Amino Acid Transporters (EAATs) are a family of Na⁺- and K⁺-dependent transmembrane proteins responsible for the rapid clearance of glutamate from the synaptic cleft.[3] This reuptake process terminates the synaptic signal and maintains low ambient glutamate levels, preventing the over-activation of glutamate receptors which can lead to neuronal damage and has been implicated in numerous neurodegenerative diseases.[2][4][5] Five subtypes of EAATs have been identified in humans (EAAT1-5), each with distinct expression patterns and physiological roles, making them critical targets for therapeutic intervention and pharmacological study.[6]

1.2 The Case for Aspartate-Based Probes: Leveraging the Endogenous Ligand Scaffold

L-aspartate, alongside L-glutamate, is an endogenous substrate for EAATs.[7][8][9] Its inherent ability to bind to the transporter's active site makes the aspartate scaffold a privileged structure for the rational design of high-affinity probes.[7][10] By systematically modifying the aspartate core, it is possible to develop a diverse toolkit of chemical probes, including:

-

Inhibitors: To block transporter activity and study the consequences of impaired glutamate uptake.

-

Radiolabeled Probes: For use in quantitative binding assays to determine transporter density (Bmax) and ligand affinity (Kd).[8][9]

-

Fluorescent Probes: To visualize transporter localization and conformational changes in real-time.[11][12]

-

Photoaffinity Probes: To covalently label and identify transporter proteins within complex biological samples.[4][13]

The development of potent and selective aspartate analogs, such as DL-threo-β-benzyloxyaspartate (TBOA) and its derivatives, has been instrumental in elucidating the function of EAATs.[10][14] These molecules serve as foundational templates for creating the next generation of sophisticated molecular probes.

Probe Design & Synthetic Strategy

2.1 Core Principles: Balancing Affinity, Selectivity, and Functionality

The design of an effective EAAT probe requires a multi-parameter optimization process. The ideal probe should exhibit:

-

High Affinity: To ensure sensitive detection and specific binding to the target transporter.

-

Subtype Selectivity: To dissect the individual roles of different EAAT subtypes (e.g., EAAT1 vs. EAAT2).

-

Appropriate Functionality: The modification (e.g., fluorophore, radioisotope) must not sterically hinder binding to the transporter's active site.

-

Defined Mechanism: The probe should be characterized as either a substrate (transportable) or a non-substrate inhibitor (blocker) to ensure proper interpretation of experimental results.

Structure-activity relationship (SAR) studies have shown that modifications at the β-position of the aspartate scaffold can yield potent inhibitors.[10][15] For example, the introduction of bulky benzyloxy groups, as seen in TBOA derivatives, leads to potent, non-transportable inhibitors.[10][14] Further substitution on the benzene ring of these analogs, such as with a trifluoromethyl group to create TFB-TBOA, can dramatically increase potency and selectivity for EAAT1 and EAAT2 over EAAT3.[14][16]

2.2 General Synthetic Workflow

The synthesis of modified aspartate probes typically involves a multi-step process that requires careful protection of reactive functional groups. A generalized workflow is outlined below.

Caption: General workflow for the synthesis of modified aspartate probes.

Detailed Protocol: Synthesis of a Representative Fluorescent Aspartate Analog

This protocol describes the synthesis of a fluorescent probe based on the TBOA scaffold, where a fluorophore is conjugated via an amide linkage. This is a representative, non-trivial synthesis requiring expertise in organic chemistry.

3.1 Materials and Reagents

-

N-Boc-L-aspartic acid α-tert-butyl ester

-

3-Aminobenzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Fluorescein isothiocyanate (FITC) or other amine-reactive fluorophore

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA)

-

Reagents for purification (Silica gel, HPLC solvents)

3.2 Step-by-Step Synthesis

-

Protection & Activation: Start with a commercially available, fully protected aspartate derivative, such as N-Boc-L-aspartic acid α-tert-butyl ester, to ensure regioselective modification at the β-carboxyl group.

-

Amide Coupling:

-

Dissolve N-Boc-L-aspartic acid α-tert-butyl ester (1 equiv.), 3-aminobenzyl alcohol (1.1 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

-

Cool the solution to 0°C and add DCC (1.1 equiv.) portion-wise.

-

Rationale: DCC is a common coupling agent that activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine of the benzyl alcohol. DMAP serves as a catalyst.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify the crude product by silica gel chromatography.

-

-

Fluorophore Conjugation:

-

The product from the previous step now has a free hydroxyl group on the benzyl ring, which is not ideal for direct conjugation. A more robust strategy involves using a linker with an amine handle. For this protocol, we directly conjugate to the aminobenzyl moiety before coupling to aspartate, or use an alternative linker strategy. For simplicity, we will assume a commercially available amine-reactive fluorophore is used.

-

Dissolve the purified aminobenzyl-aspartate intermediate (1 equiv.) and the amine-reactive fluorophore (e.g., FITC, 1.05 equiv.) in anhydrous DMF.

-

Add TEA (2-3 equiv.) to act as a base.

-

Rationale: The amine on the benzyl group will react with the isothiocyanate of FITC (or another activated ester of a fluorophore) to form a stable thiourea (or amide) bond.

-

Stir the reaction in the dark at room temperature for 4-6 hours. Monitor by TLC.

-

Remove the solvent under reduced pressure and purify the fluorescently-labeled intermediate by column chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected fluorescent probe in a solution of 50% TFA in DCM.

-

Rationale: TFA is a strong acid that efficiently cleaves both the Boc (tert-butyloxycarbonyl) and t-butyl ester protecting groups simultaneously.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Remove the TFA/DCM solution under a stream of nitrogen.

-

-

Purification and Quality Control:

-

Dissolve the crude final product in a minimal amount of water/acetonitrile.

-

Purify the final fluorescent probe using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity and purity of the final compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be >95%.

-

Store the final probe, lyophilized, at -20°C or -80°C, protected from light.

-

Application Protocol: Characterizing Probe Interaction with EAATs

This protocol details a competitive radioligand binding assay using synaptosomes to determine the inhibitory constant (Ki) of a newly synthesized, non-labeled aspartate analog against a known radiolabeled EAAT ligand, such as [³H]-D-aspartate.

4.1 Preparation of Rodent Brain Synaptosomes

Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model for studying EAATs.[17][18][19][20]

-

Homogenization: Euthanize a rodent according to approved institutional protocols. Rapidly dissect the brain region of interest (e.g., cortex or striatum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).[17][21] Homogenize the tissue using a Dounce or glass-Teflon homogenizer with 10-15 gentle strokes.[17][18]

-

Differential Centrifugation:

-

Washing: Gently resuspend the P2 pellet in fresh, ice-cold assay buffer (e.g., Krebs-Ringer-HEPES). Repeat the centrifugation step to wash the synaptosomes.

-

Final Preparation: Resuspend the final synaptosomal pellet in a known volume of assay buffer. Determine the protein concentration using a standard method, such as the BCA assay.[18] Keep the preparation on ice for immediate use.

4.2 Protocol: [³H]-D-Aspartate Competitive Binding Assay

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay Buffer + [³H]-D-Aspartate.

-

Non-Specific Binding (NSB): Assay Buffer + [³H]-D-Aspartate + a high concentration of a known EAAT inhibitor (e.g., 1 mM L-glutamate or 100 µM TBOA).

-

Test Compound: Assay Buffer + [³H]-D-Aspartate + varying concentrations of your newly synthesized probe (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation:

-

To each well, add 50-100 µg of synaptosomal protein.

-

Add the radioligand, [³H]-D-Aspartate, at a final concentration near its Kd (typically in the low micromolar range).[8][9]

-

Initiate the binding reaction and incubate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[22]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters using a cell harvester.[22] This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Data Interpretation & Troubleshooting

5.1 Table of Expected Outcomes

The binding affinities of aspartate-based inhibitors can vary widely depending on their specific modifications and the EAAT subtype being assayed. The following table provides representative data for well-characterized compounds.

| Compound | EAAT1 IC₅₀ (nM) | EAAT2 IC₅₀ (nM) | EAAT3 IC₅₀ (nM) | Reference(s) |

| L-TBOA | 33,000 | 6,200 | 15,000 | [14] |

| TFB-TBOA | 22 | 17 | 300 | [14][16] |

| WAY-213613 | >10,000 | 80 | >10,000 | [15] |

| UCPH-101 | 660 | >300,000 | >300,000 | [3][6] |

5.2 Common Pitfalls and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high; insufficient washing; sticky compound. | Lower radioligand concentration; increase number/volume of washes; add BSA (0.1%) to wash buffer. |

| Low Signal / Low Specific Binding | Insufficient receptor density; inactive synaptosomes; radioligand degradation. | Use a brain region with higher EAAT expression; prepare fresh synaptosomes; check radioligand purity and age. |

| Poor Reproducibility | Inconsistent pipetting; temperature fluctuations; incomplete filtration/washing. | Use calibrated pipettes; ensure consistent incubation times and temperatures; optimize harvester settings for consistent washing. |

| No Competition by Test Compound | Compound is inactive; compound precipitated; incorrect concentration range. | Synthesize and test related positive controls; check compound solubility in assay buffer; test a wider concentration range (e.g., 10⁻¹² to 10⁻³ M). |

Conclusion

Modified aspartate residues provide a versatile and powerful platform for the development of chemical probes to study EAATs. By leveraging established synthetic routes and applying rigorous pharmacological characterization, researchers can generate high-affinity inhibitors and functionalized probes for radioligand binding, fluorescence imaging, and other advanced applications. The protocols outlined in this document provide a robust framework for the synthesis and validation of these essential tools, enabling deeper investigation into the critical role of glutamate transport in health and disease.

References

-

Fontana, A. C. K. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Al-Harthy, S., & Chebib, M. (2021). Chemoenzymatic Synthesis and Pharmacological Characterization of Functionalized Aspartate Analogues As Novel Excitatory Amino Acid Transporter Inhibitors. ACS Chemical Neuroscience. [Link]

-

Haym, I., et al. (2015). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. Bioorganic & Medicinal Chemistry. [Link]

-

Hansen, K. B., et al. (2012). Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor.... Journal of Medicinal Chemistry. [Link]

-

Fontana, A. C. K. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

-

Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

-

Sorkina, T., et al. (2020). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. [Link]

-

Watzke, N., et al. (2001). Fluorometric measurements of conformational changes in glutamate transporters. Proceedings of the National Academy of Sciences. [Link]

-

Tzingounis, A. V., et al. (2010). Genetically Encoded Halide Sensor-Based Fluorescent Assay for Rapid Screening of Glutamate Transport and Inhibition. ACS Chemical Neuroscience. [Link]

-

Conti, F., & Rissman, R. A. (2015). Synaptosomal Preparation and Its Application in Preclinical Studies. Methods in Molecular Biology. [Link]

-

Billups, B. (2023). Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. Semantic Scholar. [Link]

-

Fuszard, M. A., et al. (2020). Proteomic comparison of different synaptosome preparation procedures. Scientific Reports. [Link]

-

Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods. [Link]

-

Hires, S. A., et al. (2008). Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters. Proceedings of the National Academy of Sciences. [Link]

-

Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods. [Link]

-

Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods. [Link]

-

Al-Harthy, S., et al. (2020). β-Indolyloxy Functionalized Aspartate Analogs as Inhibitors of the Excitatory Amino Acid Transporters (EAATs). Request PDF. [Link]

-

Guskov, A., et al. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog GltTk. eLife. [Link]

-

Fontana, A. C. K., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Guskov, A., et al. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog Glt Tk. eLife. [Link]

-

Akyuz, N., et al. (2015). Transport domain unlocking sets the uptake rate of an aspartate transporter. Nature. [Link]

-

ResearchGate. (n.d.). Aspartate Analogues Inhibitors of EAAT2. ResearchGate. [Link]

-

Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

-

Miyaji, T., et al. (2008). Identification of a vesicular aspartate transporter. Proceedings of the National Academy of Sciences. [Link]

-

Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular Pharmacology. [Link]

-

Iacobucci, G. J., & Kanner, B. I. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]

-

Palacios, F., et al. (2019). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules. [Link]

-

Ryan, R. M., & Mindell, J. A. (2007). Functional Characterization of a Na+-dependent Aspartate Transporter from Pyrococcus horikoshii. Journal of Biological Chemistry. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Willemen, H., et al. (2018). The glutamate/aspartate transporter EAAT1 is crucial for T-cell acute lymphoblastic leukemia proliferation and survival. Haematologica. [Link]

-

ResearchGate. (n.d.). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. [Link]

-

Damer, B., & Georgiou, C. D. (2022). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. Life. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101) and absolute configurational assignment using infrared and vibrational circular dichroism spectroscopy in combination with ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]

- 10. Chemoenzymatic Synthesis and Pharmacological Characterization of Functionalized Aspartate Analogues As Novel Excitatory Amino Acid Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorometric measurements of conformational changes in glutamate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 18. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Synaptosomal Preparation and Its Application in Preclinical Studies | Springer Nature Experiments [experiments.springernature.com]

- 20. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for Boc-threo-beta-methyl-DL-aspartic acid

[1]

Executive Summary

Boc-threo-beta-methyl-DL-aspartic acid presents a classic solubility paradox common to side-chain unsubstituted dicarboxylic amino acids.

-

In DCM (Dichloromethane): Expect poor to negligible solubility .[1][2][3] The molecule contains two free carboxylic acid groups (-COOH), leading to strong intermolecular hydrogen bonding (dimerization) that non-polar solvents like DCM cannot disrupt.[1][2][3]

-

In DMF (Dimethylformamide): Expect high solubility , provided the solvent is anhydrous.[1][2][3] However, the racemic nature (DL) and threo-stereochemistry can lead to dense crystal packing that requires mechanical agitation (sonication) to initiate dissolution.[1][2][3]

Part 1: The Solubility Mechanism (Expert Insight)

To troubleshoot effectively, you must understand the molecular behavior causing the issue.[2][3] This is not a simple "powder in liquid" problem; it is a competition between lattice energy and solvation energy .[2]

The "Dicarboxylic" Barrier

Standard Boc-amino acids (like Boc-Ala-OH) dissolve in DCM because the hydrophobic Boc group dominates.[1] However, Boc-threo-beta-methyl-DL-aspartic acid has two hydrophilic "anchors" (the

-

Dimerization: In non-polar solvents (DCM), these carboxylic acids form stable cyclic dimers via hydrogen bonds.[1][2][3]

-

Lattice Stability: The threo configuration often allows for efficient packing.[2][3] The solvent must break two strong H-bond networks per molecule to solvate it.[1][3] DCM lacks the hydrogen-bond accepting capability to do this.[1][3]

-

The Fix: You must introduce a Hydrogen Bond Acceptor (HBA) .[1][2][3] This is why DMF (a strong HBA) works, and why adding a base (DIPEA) to DCM instantly solubilizes the compound (by deprotonating the acid and creating an ion pair).[1][2][3]

Part 2: Troubleshooting Protocols

Scenario A: "I need to use DCM for a coupling reaction."

Issue: The powder floats or sits at the bottom of the flask in DCM. Root Cause: Solvent polarity mismatch.[1][2] The Protocol: The "Magic Mixture" Approach

Do not attempt to heat the DCM solution significantly; this increases the risk of side reactions without effectively breaking the H-bonds.[3]

-

Calculate Concentration: Aim for 0.1M – 0.2M for standard couplings.

-

The Co-Solvent Step:

-

The Base Variant (For couplings only):

Scenario B: "It won't dissolve in DMF (or appears cloudy)."

Issue: Solution remains turbid or forms a gel. Root Cause: Water contamination or "racemic packing."[1][2] The Protocol: Hydrophobic Disruption

-

Check Water Content: DMF is hygroscopic.[1][2] If the DMF is "wet" (contains water), the hydrophobic Boc group and the methyl side chain will force the molecule to aggregate/precipitate.[2][3] Use anhydrous DMF (<0.05% H2O).

-

Sonication: The racemic crystal lattice (DL-mixture) can be mechanically resistant.[1][2][3] Sonicate at 30–40°C for 5–10 minutes.

-

LiCl Additive (Last Resort): If gelation occurs at high concentrations (>0.5M), add 5% (w/v) LiCl to the DMF.[1][2][3] This chaotropic salt disrupts intermolecular H-bonds, preventing aggregation.[1][2][3]

Part 3: Critical Warning – Aspartimide Formation[1][2][3]

The Hidden Danger: When solubilizing Aspartic acid derivatives, you risk Aspartimide formation (cyclization of the side chain onto the backbone amide).[2][3]

Part 4: Decision Matrix & Visualization

Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy for your specific application.

Figure 1: Decision tree for solubilizing Boc-threo-beta-methyl-DL-aspartic acid based on solvent choice.

Solubility Data Summary

| Parameter | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Solubility Rating | Poor / Insoluble | Excellent |

| Primary Interaction | Van der Waals (Weak) | Dipole-Dipole & H-Bond Acceptance |

| Max Conc.[1] (Est.) | < 10 mM (Pure) | > 500 mM |

| Main Obstacle | Dicarboxylic acid dimerization | Hygroscopicity (Water uptake) |

| Recommended Additive | 10-20% DMF or 1.0 eq DIPEA | None (or 5% LiCl for gels) |

References

-

Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Aspartimide formation and solubility of Asp derivatives).

-

Albericio, F. (2000).[1][2][3] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2] (Standard protocols for dissolving dicarboxylic amino acids).

-

PubChem. (2025).[1][2][3][4] 3-Methylaspartic acid Compound Summary. National Library of Medicine.[1][2][3] Retrieved February 12, 2026, from [Link][1][2][3]

Overcoming steric hindrance in beta-methyl substituted amino acid coupling

Welcome to the Advanced Peptide Synthesis Technical Support Center.

Ticket ID: #STERIC-BETA-001

Topic: Overcoming Steric Hindrance in

Executive Summary

Coupling

This guide moves beyond standard protocols (e.g., HBTU/DIEA), which often result in deletion sequences (des-Val/des-Ile) or epimerization.[1] We utilize a "Force vs. Finesse" approach: maximizing electrophilicity while suppressing oxazolone formation.

Module 1: Diagnostic & Decision Logic

Use this flowchart to determine your coupling strategy based on sequence difficulty.

Figure 1: Decision matrix for selecting coupling strategies based on steric environment and aggregation risks.

Module 2: Reagent Selection (The Hardware)

Q: Why is my standard HBTU/HOBt protocol failing for Val-Val or Ile-Ile couplings?

A: HBTU generates a benzotriazole active ester that is often too bulky and insufficiently reactive to overcome the steric wall of two

Q: HATU vs. COMU: Which should I use? A: While HATU has long been the gold standard, COMU is the modern recommendation for two reasons: safety and solubility.[2]